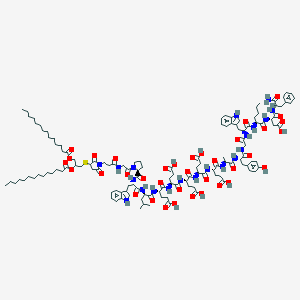
DM-Gastrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM-Gastrin is a synthetic peptide that has gained attention due to its potential in scientific research applications. This peptide is synthesized using solid-phase peptide synthesis, which allows for the creation of a pure and highly specific product. This compound has been found to have a variety of biochemical and physiological effects, as well as a mechanism of action that makes it a promising tool for research.
Mecanismo De Acción
DM-Gastrin acts on the cholecystokinin-B receptor, which is found on the surface of gastric parietal cells. Binding of this compound to this receptor leads to the activation of a signaling pathway that ultimately results in the secretion of gastric acid. This mechanism of action makes this compound a useful tool for studying the regulation of gastric acid secretion.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the stimulation of gastric acid secretion, the promotion of cell proliferation, and the induction of angiogenesis. Additionally, this compound has been found to have anti-inflammatory effects and to play a role in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DM-Gastrin in lab experiments is its high specificity and purity, which allows for precise control of experimental conditions. Additionally, this compound is relatively easy to synthesize and modify, making it a versatile tool for research. However, one limitation of using this compound is its potential for off-target effects, which can complicate experimental results.
Direcciones Futuras
There are many potential future directions for research involving DM-Gastrin. One area of interest is the development of this compound analogs with improved specificity and efficacy. Additionally, this compound may have applications in the development of new cancer therapies, as well as in the study of other gastrointestinal disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for scientific research.
Métodos De Síntesis
DM-Gastrin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the creation of a pure and highly specific product, as well as the ability to modify the peptide sequence as needed.
Aplicaciones Científicas De Investigación
DM-Gastrin has been used in a variety of scientific research applications, including studies on gastrointestinal physiology, cancer biology, and drug development. In particular, this compound has been found to be useful in the study of gastric acid secretion and the regulation of gastric function. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of various types of cancer.
Propiedades
Número CAS |
147666-79-3 |
|---|---|
Fórmula molecular |
C131H186N20O36S |
Peso molecular |
2649.1 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1 |
Clave InChI |
LDHMGKZTHNNIHB-ZPYCMFNYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Sinónimos |
(2R,S)-1,2-dimyristoyl-3-mercaptoglycerol-Nalpha-maleoyl-beta-alanyl-(Nle(15))-human-gastrin(2-17) adduct dimyristoylmercaptoglycerol-Nalpha-maleoyl-beta-alanyl-norleucine-15-little-gastrin(2-17) adduct DM-gastrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



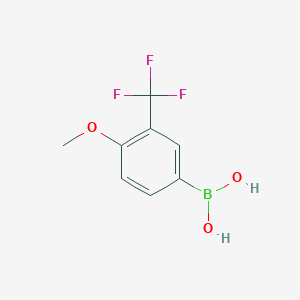

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


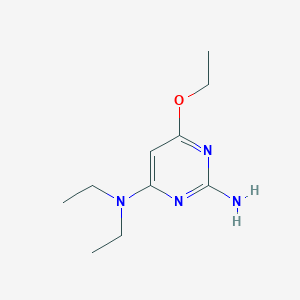
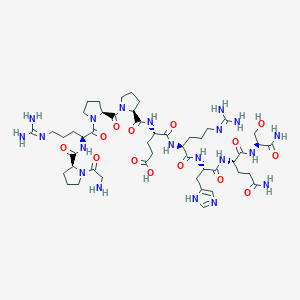
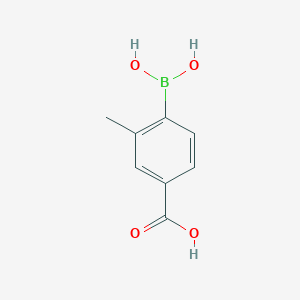
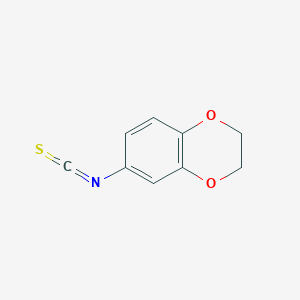
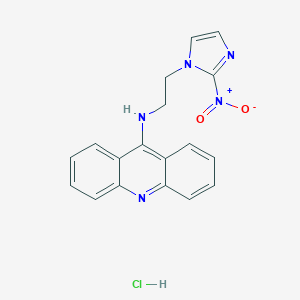
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)
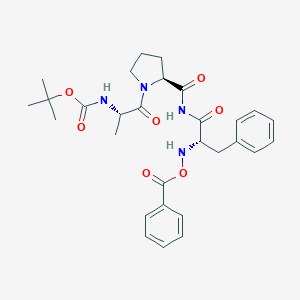
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)